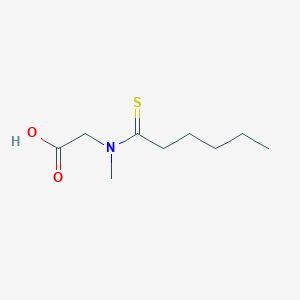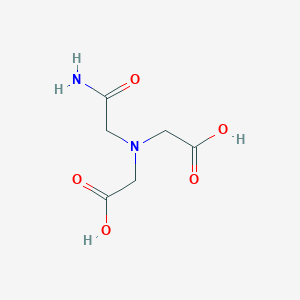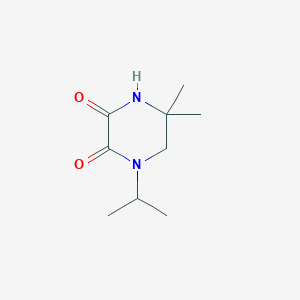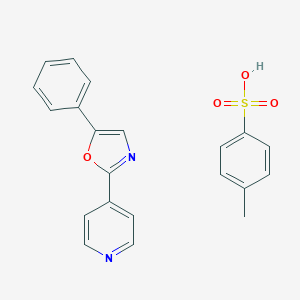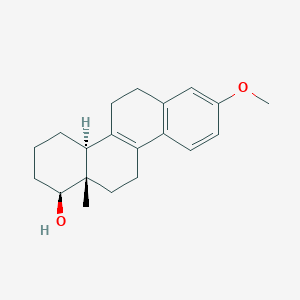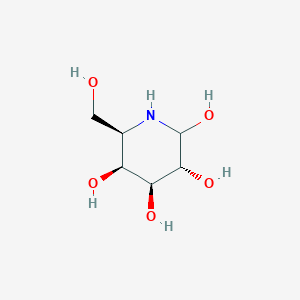
Galactostatin
Descripción general
Descripción
La galactostatina es un inhibidor de la β-galactosidasa aislado de la bacteria Streptomyces lydicus PA-5726. Su estructura se identifica como 5-amino-5-desoxigalactopiranosa, donde el oxígeno del anillo de la galactosa se reemplaza por nitrógeno . Este compuesto ha mostrado una actividad inhibitoria significativa contra las enzimas β-galactosidasa, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y en potenciales aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La galactostatina se puede sintetizar mediante una síntesis total estereoselectiva a partir del éster metílico de N-terc-butoxicarbonil-2,3-isopropiliden L-serina. La síntesis implica varios pasos, incluida la formación de intermedios de tiazol que sirven como aldehídos protegidos . El rendimiento general de esta síntesis es aproximadamente del 21%.
Métodos de producción industrial
La producción industrial de galactostatina implica la fermentación utilizando Streptomyces lydicus PA-5726. El compuesto se aísla mediante adsorción en Dowex-50W × 8 (H+), cristalización a partir del aducto de bisulfito, desarrollo en Dowex-2 × 8 (OH−) y precipitación con etanol . La optimización del medio de fermentación puede aumentar significativamente el rendimiento de galactostatina.
Análisis De Reacciones Químicas
Tipos de reacciones
La galactostatina experimenta diversas reacciones químicas, incluyendo oxidación y reducción. El producto de oxidación es 5-amino-5-desoxigalactónico-δ-lactama (galactostatina-lactama), y el producto de reducción es 5-amino-1,5-didesoxigalactopiranosa (1-desoxigalactostatina) .
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Productos principales
Oxidación: 5-amino-5-desoxigalactónico-δ-lactama
Reducción: 5-amino-1,5-didesoxigalactopiranosa
Aplicaciones Científicas De Investigación
La galactostatina tiene varias aplicaciones de investigación científica:
Bioquímica: Se utiliza como herramienta para estudiar la inhibición de las enzimas β-galactosidasa.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la actividad de la β-galactosidasa.
Industrial: Se utiliza en la industria láctea para estudiar la hidrólisis de la lactosa y la producción de productos sin lactosa.
Mecanismo De Acción
La galactostatina inhibe la β-galactosidasa al unirse al sitio activo de la enzima, evitando la hidrólisis de los β-galactósidos. Esta inhibición es competitiva, y la galactostatina y sus derivados muestran una alta afinidad por la enzima . El objetivo molecular es la enzima β-galactosidasa, y la vía implica la interrupción de la actividad catalítica de la enzima.
Comparación Con Compuestos Similares
Compuestos similares
- Galactostatina-lactama
- 1-Desoxigalactostatina
Singularidad
La galactostatina es única debido a su fuerte actividad inhibitoria y su alta afinidad por la β-galactosidasa. Sus derivados, como la galactostatina-lactama y la 1-desoxigalactostatina, también exhiben propiedades inhibitorias, pero con diferentes grados de efectividad . La modificación estructural de reemplazar el oxígeno del anillo por nitrógeno en la galactostatina es una característica distintiva que contribuye a su potente actividad inhibitoria .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107537-94-0 | |
| Record name | 5-Amino-5-deoxygalactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

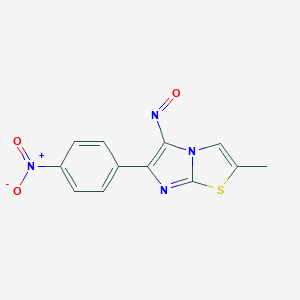
![N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine](/img/structure/B35366.png)
